molecular formula C24H23ClN4O3S B2998220 N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride CAS No. 1215842-13-9

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride

カタログ番号: B2998220
CAS番号: 1215842-13-9
分子量: 482.98
InChIキー: WYBAPCLDOBZMDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H23ClN4O3S and its molecular weight is 482.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

  • Synthesis and Biological Activity :

    • A study by Zablotskaya et al. (2013) reports the synthesis and characterization of derivatives of N-(benzo)thiazol-2-yl-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide. These compounds showed significant psychotropic, anti-inflammatory, and cytotoxic activities. They demonstrated sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and antimicrobial action. The structural characteristics and physicochemical parameters of these compounds were correlated with their biological activities (Zablotskaya et al., 2013).
  • Evaluation as Antipsychotic Agents :

    • A research conducted by Norman et al. (1996) focused on heterocyclic analogues of 1192U90, which include benzamide hydrochloride derivatives. These compounds were evaluated for their potential as antipsychotic agents. They were assessed for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and for their ability to antagonize apomorphine-induced responses in mice. Two derivatives showed potent in vivo activities comparable to leading compounds, suggesting their potential as backup compounds for antipsychotic treatments (Norman et al., 1996).
  • Metabolism and Disposition Studies :

    • Renzulli et al. (2011) investigated the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, which contains a similar structural component to the specified compound. This study provides insights into the metabolism and elimination routes of such compounds in humans, highlighting their potential therapeutic applications in treating insomnia (Renzulli et al., 2011).
  • Antagonistic Properties on Neurotransmitter Receptors :

    • Zhou et al. (2012) synthesized and evaluated a class of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent H(3) receptor antagonists. These compounds showed potent binding and functional activities at the H(3) receptor, demonstrating their potential use in neurological research and therapy (Zhou et al., 2012).
  • Molecular Interaction Studies :

    • A study by Shim et al. (2002) analyzed the molecular interactions of a compound structurally similar to the requested chemical with the CB1 cannabinoid receptor. This research offers valuable insights into how such compounds interact at the molecular level, which is essential for developing new therapeutic agents (Shim et al., 2002).
  • Redox-Annulation Synthesis :

    • Zhu et al. (2017) reported the synthesis of polycyclic imidazolidinone derivatives using α-ketoamides and cyclic secondary amines, such as 1,2,3,4-tetrahydroisoquinoline. This study provides a novel approach for synthesizing compounds with potential therapeutic applications (Zhu et al., 2017).

特性

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S.ClH/c29-21-9-10-22(30)28(21)20-7-5-17(6-8-20)23(31)26-24-25-19(15-32-24)14-27-12-11-16-3-1-2-4-18(16)13-27;/h1-8,15H,9-14H2,(H,25,26,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBAPCLDOBZMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)CN4CCC5=CC=CC=C5C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。